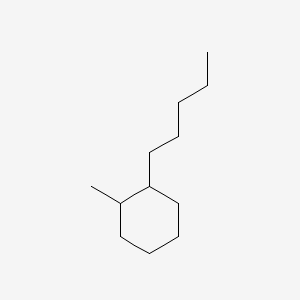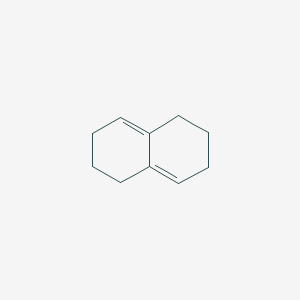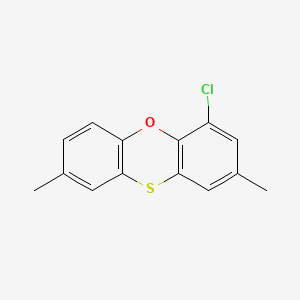
Phenoxathiin, 4-chloro-2,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxathiin, 4-chloro-2,8-dimethyl- is a heterocyclic compound with the molecular formula C14H11ClOS. It is a derivative of phenoxathiin, which is known for its applications in the production of polyamides and polyimides . The compound is characterized by the presence of chlorine and two methyl groups at the 4, 2, and 8 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenoxathiin, 4-chloro-2,8-dimethyl- can be achieved through various methods. One common approach involves the chlorination of 2,8-dimethylphenoxathiin. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenoxathiin, 4-chloro-2,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenoxathiin derivatives.
Substitution: Phenoxathiin derivatives with various substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Phenoxathiin, 4-chloro-2,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of high-performance polymers and materials due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of Phenoxathiin, 4-chloro-2,8-dimethyl- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Phenoxathiin, 4-chloro-2,8-dimethyl- can be compared with other phenoxathiin derivatives:
Phenoxathiin: The parent compound without the chlorine and methyl substitutions.
Phenoxathiin, 2,8-dimethyl-: Similar to the compound but lacks the chlorine atom.
Phenoxathiin, 4-chloro-: Contains the chlorine atom but lacks the methyl groups.
Uniqueness: The presence of both chlorine and methyl groups in Phenoxathiin, 4-chloro-2,8-dimethyl- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are distinct from its analogs.
Eigenschaften
CAS-Nummer |
56348-80-2 |
|---|---|
Molekularformel |
C14H11ClOS |
Molekulargewicht |
262.8 g/mol |
IUPAC-Name |
4-chloro-2,8-dimethylphenoxathiine |
InChI |
InChI=1S/C14H11ClOS/c1-8-3-4-11-12(6-8)17-13-7-9(2)5-10(15)14(13)16-11/h3-7H,1-2H3 |
InChI-Schlüssel |
SVHMJFVXYGSAFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(S2)C=C(C=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
methanide](/img/structure/B14640717.png)
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

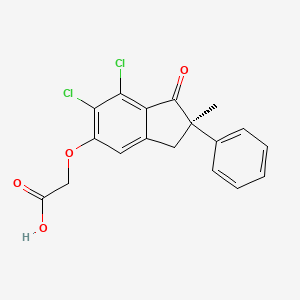
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
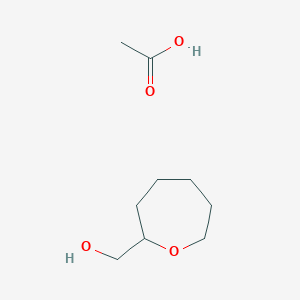
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
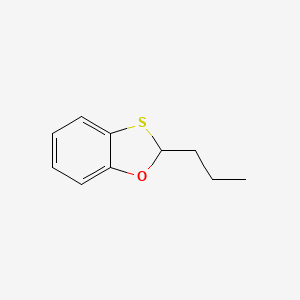
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
